molecular formula C17H11N5 B1674778 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile CAS No. 112809-52-6

4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile

Cat. No.: B1674778
CAS No.: 112809-52-6
M. Wt: 285.3 g/mol
InChI Key: BCTXUGAAOFIJGX-UHFFFAOYSA-N
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Description

Letrozole related compound B is an aromatase inhibitor impurity.

Mechanism of Action

Target of Action

It is known that the compound has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions or other components in these structures.

Mode of Action

It is known that the compound forms part of the structure of coordination polymers , suggesting that it may interact with other components in these structures to form complex networks.

Biochemical Pathways

Given its role in the formation of coordination polymers , it may be involved in processes related to the formation and stabilization of these structures.

Result of Action

It is known that coordination polymers synthesized using this compound have demonstrated luminescent sensitivity and anti-tumor activities .

Biochemical Analysis

Biochemical Properties

The 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile plays a crucial role in biochemical reactions . It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile at the molecular level is intricate . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile within cells and tissues are complex processes . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile and its effects on activity or function are areas of active research . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Note: The information provided in this article is based on current knowledge and research . As scientific understanding evolves, some information may become outdated or may be subject to revision.

Properties

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-4-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-11-20-21-12-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTXUGAAOFIJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150186
Record name 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112809-52-6
Record name Letrozole related compound B [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1H-1,3,4-TRIAZOL-1-YLMETHYLENE)DIBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSW8QP34K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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